molecular formula C12H10ClN5O2 B12908587 6-{[(4-Chlorophenyl)carbamoyl]amino}pyridazine-3-carboxamide CAS No. 87977-06-8

6-{[(4-Chlorophenyl)carbamoyl]amino}pyridazine-3-carboxamide

Cat. No.: B12908587
CAS No.: 87977-06-8
M. Wt: 291.69 g/mol
InChI Key: DAOWMLPTKOBCQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research Applications and Value 6-{[(4-Chlorophenyl)carbamoyl]amino}pyridazine-3-carboxamide is a synthetic small molecule designed for research purposes, featuring a pyridazine core scaffold substituted with a carboxamide group and a (4-chlorophenyl)carbamoyl urea linkage. This structure places it within a class of compounds that have demonstrated significant potential in medicinal chemistry research, particularly in the development of enzyme inhibitors. Scientific Context and Potential Mechanisms The core pyridazine-3-carboxamide structure is a key pharmacophore in the design of cholinesterase inhibitors for neuroscience research. Studies on closely related analogues have shown that the 6-phenylpyridazine moiety is optimal for acetylcholinesterase (AChE) inhibition . The compound's design, which incorporates a urea bridge to a 4-chlorophenyl group, is a strategic modification often employed to explore interactions with the peripheral anionic site (PAS) of AChE. Inhibitors that bind simultaneously to the catalytic active site and the PAS of AChE are of high research interest, as this dual-binding mechanism not only enhances cholinergic transmission but may also inhibit the formation of beta-amyloid aggregates, a pathological hallmark associated with neurodegenerative studies . Consequently, this carboxamide derivative represents a valuable chemical tool for researchers investigating the complex mechanisms of cholinesterase inhibition and related pathways.

Properties

CAS No.

87977-06-8

Molecular Formula

C12H10ClN5O2

Molecular Weight

291.69 g/mol

IUPAC Name

6-[(4-chlorophenyl)carbamoylamino]pyridazine-3-carboxamide

InChI

InChI=1S/C12H10ClN5O2/c13-7-1-3-8(4-2-7)15-12(20)16-10-6-5-9(11(14)19)17-18-10/h1-6H,(H2,14,19)(H2,15,16,18,20)

InChI Key

DAOWMLPTKOBCQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=NN=C(C=C2)C(=O)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-(4-Chlorophenyl)ureido)pyridazine-3-carboxamide typically involves the reaction of 4-chlorophenyl isocyanate with 6-amino-3-carboxamidopyridazine. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), under controlled temperature conditions . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

6-(3-(4-Chlorophenyl)ureido)pyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential pharmacological properties, including:

  • Anti-inflammatory Activity : Research indicates that derivatives of this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
  • Anticancer Properties : Studies have shown that it exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves the inhibition of specific kinases involved in cancer progression.
  • Antimicrobial and Antiviral Activities : Similar compounds have demonstrated significant antimicrobial properties against bacterial strains and fungi. Additionally, certain derivatives have been explored for their ability to inhibit viral replication, indicating potential use in antiviral therapies.

Biological Assays

6-{[(4-Chlorophenyl)carbamoyl]amino}pyridazine-3-carboxamide is utilized in biological assays to study:

  • Enzyme Inhibition : It can bind to the active sites of enzymes, modulating their activity and thus influencing metabolic pathways critical for disease management.
  • Receptor Binding Studies : The compound's interaction with various receptors alters cellular signaling pathways, which is crucial for understanding drug mechanisms.

Material Science

The unique chemical structure of this compound allows it to be explored in material science for developing new materials with specific properties. Its ability to form stable complexes with metals makes it a candidate for applications in catalysis and sensor development.

Agrochemicals

Research into pyridazine derivatives has shown promise in agrochemical applications, particularly as herbicides and pesticides. The structural modifications of this compound may enhance its efficacy and selectivity against target pests.

Antimalarial Optimization

Recent studies focused on optimizing related compounds for antimalarial activity have highlighted how specific substitutions can enhance efficacy against Plasmodium species. Modifications have improved both solubility and metabolic stability, critical factors for therapeutic effectiveness.

Antiviral Efficacy

Research has indicated that certain pyridazine derivatives can inhibit viral replication at low concentrations. This suggests that structural features inherent to compounds like this compound are vital for developing new antiviral agents.

Toxicological Studies

Investigations into the toxicological profile of this compound are crucial for assessing its safety in medicinal applications. Studies have shown that while certain derivatives exhibit beneficial pharmacological effects, they must be evaluated for potential toxicity to ensure safe usage.

Mechanism of Action

The mechanism of action of 6-(3-(4-Chlorophenyl)ureido)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, altering signal transduction pathways and cellular responses . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Table 1: Comparison of Pyridazine-3-Carboxamide Derivatives

Compound Name Position 6 Substituent Key Biological Activities Notable Properties References
6-{[(4-Chlorophenyl)carbamoyl]amino}pyridazine-3-carboxamide (4-Chlorophenyl)urea Not explicitly reported Moderate solubility (urea moiety)
6-(Substitutedphenyl)pyridazine-3-carboxamide Varied phenyl groups (e.g., methoxy, nitro) Cholinesterase inhibition (IC₅₀: sub-µM); Aβ aggregation inhibition Enhanced activity with electron-withdrawing groups
N-(4-Chlorophenyl)-6-oxo-4-(trifluoromethyl)-...carboxamide Trifluoromethyl, oxo Unspecified (likely kinase/antimicrobial) High lipophilicity (CF₃ groups)

Key Findings :

  • Substituent Effects : The 4-chlorophenyl group in the target compound may confer moderate electron-withdrawing effects, balancing solubility and binding affinity. In contrast, trifluoromethyl groups (as in ) enhance metabolic stability but reduce solubility .
  • Biological Activity : Derivatives with electron-withdrawing substituents (e.g., nitro, CF₃) show improved cholinesterase inhibition, suggesting the target compound’s 4-chloro group may offer similar advantages .

Urea-Containing Analogues

Urea moieties are critical for hydrogen bonding and target engagement. Comparisons with other urea derivatives highlight functional differences (Table 2).

Table 2: Urea-Linked Compounds

Compound Name Core Structure Key Features Biological Role References
This compound Pyridazine-3-carboxamide Compact urea linkage Potential CNS/antimicrobial
Chlorhexidine urea Biguanide chain with urea Extended alkyl chain Broad-spectrum antimicrobial
p-Chlorophenyl urea Simple phenylurea Minimal steric hindrance Antimicrobial scaffold

Key Findings :

  • Structural Complexity : The target compound’s pyridazine core and compact urea linkage may favor blood-brain barrier penetration compared to bulkier analogs like Chlorhexidine urea .
  • Antimicrobial Potential: Simple phenylurea derivatives (e.g., p-Chlorophenyl urea) exhibit baseline antimicrobial activity, suggesting the target compound’s 4-chloro substitution could enhance potency .

Carboxamide Variations

The carboxamide group at position 3 influences solubility and target binding.

Example :

  • 6-((1-(4-Cyanophenyl)-2-oxo-1,2-dihydropyridin-3-yl)amino)-N-cyclopropyl-...carboxamide (): This kinase inhibitor features a cyclopropyl-carboxamide group, demonstrating that substituents at position 3 can modulate protein binding (e.g., TYK2 inhibition via hydrophobic interactions) . In contrast, the target compound’s unmodified carboxamide may favor solubility over target affinity.

Biological Activity

Overview

6-{[(4-Chlorophenyl)carbamoyl]amino}pyridazine-3-carboxamide, also known as 6-(3-(4-chlorophenyl)ureido)pyridazine-3-carboxamide, is a heterocyclic compound with a pyridazine core. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its unique structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

PropertyDetails
CAS Number 87977-06-8
Molecular Formula C12H10ClN5O2
Molecular Weight 291.69 g/mol
IUPAC Name 6-[(4-chlorophenyl)carbamoylamino]pyridazine-3-carboxamide
InChI Key DAOWMLPTKOBCQD-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanism typically involves:

  • Enzyme Inhibition : The compound can bind to the active or allosteric sites of enzymes, leading to modulation of their activity. This is crucial in pathways where enzyme regulation is necessary for therapeutic effects.
  • Receptor Interaction : It may also interact with various receptors, altering signal transduction pathways that affect cellular responses.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridazine have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections.

Antiparasitic Activity

A study focused on optimizing related compounds for antimalarial activity demonstrated that structural modifications can enhance efficacy against Plasmodium species. The findings highlighted that specific substitutions in the pyridazine scaffold could improve both aqueous solubility and metabolic stability, which are critical for in vivo efficacy .

Antiviral Properties

Compounds containing similar functional groups have been investigated for antiviral activities. For example, studies have shown that certain pyridazine derivatives can inhibit viral replication at low concentrations, indicating their potential as antiviral agents .

Case Studies and Research Findings

  • Antimalarial Optimization :
    • A study optimized dihydroquinazolinone derivatives, which share structural similarities with this compound. The optimized compounds demonstrated significant inhibition of PfATP4-associated Na+-ATPase activity, leading to reduced parasitemia in mouse models .
  • Antiviral Efficacy :
    • Research on N-heterocycles indicated that certain derivatives showed enhanced activity against HIV and other viruses. The presence of the 4-chlorophenyl group was noted to improve the curative effect compared to lead compounds .
  • Toxicological Studies :
    • Preliminary toxicological assessments have shown that the compound exhibits dose-dependent effects in animal models, with no significant gender differences in toxicity observed across tested dosages .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.